FabK Inhibition: Atromentin is 6.5-Fold More Potent than the Co-Isolated Analog Leucomelone
In a direct head-to-head enzymatic assay, Atromentin inhibited the enoyl-ACP reductase (FabK) of Streptococcus pneumoniae with an IC50 of 0.24 μM, which is 6.5-fold more potent than the co-isolated analog leucomelone (IC50 = 1.57 μM) [1]. This demonstrates that within the same structural class and isolated from the same fungal source, Atromentin is the superior FabK inhibitor.
| Evidence Dimension | Enzyme inhibition (FabK of Streptococcus pneumoniae) |
|---|---|
| Target Compound Data | IC50 = 0.24 μM |
| Comparator Or Baseline | Leucomelone (IC50 = 1.57 μM) |
| Quantified Difference | 6.5-fold higher potency for Atromentin |
| Conditions | In vitro enzymatic assay using purified FabK |
Why This Matters
For research programs targeting bacterial fatty acid synthesis, selecting the more potent inhibitor (Atromentin) directly impacts assay sensitivity and the effective concentration required, reducing compound consumption and potentially minimizing off-target effects.
- [1] Zheng, C. J., Sohn, M. J., & Kim, W. G. (2006). Atromentin and leucomelone, the first inhibitors specific to enoyl-ACP reductase (FabK) of Streptococcus pneumoniae. The Journal of Antibiotics, 59(12), 808-812. https://doi.org/10.1038/ja.2006.108 View Source
